Cas no 62833-51-6 (Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-
- 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride
- DTXSID90513013
- SCHEMBL11436791
- 62833-51-6
- 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride
- EN300-3337169
-
- Inchi: 1S/C7H5Cl2NO5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3
- InChI Key: JEOMQYSORAVXEZ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1)S(=O)(=O)Cl)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 284.92665
- Monoisotopic Mass: 284.9265488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- PSA: 86.51
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01JDBM-50mg |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 50mg |
$303.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-100mg |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 100mg |
$434.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-250mg |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 250mg |
$595.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-500mg |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 500mg |
$902.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-1g |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 1g |
$1139.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-2.5g |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 2.5g |
$2172.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-5g |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 5g |
$3183.00 | 2024-04-22 | |
| 1PlusChem | 1P01JDBM-10g |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- |
62833-51-6 | 95% | 10g |
$4692.00 | 2024-04-22 | |
| Enamine | EN300-3337169-0.05g |
5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride |
62833-51-6 | 95% | 0.05g |
$202.0 | 2023-11-13 | |
| Enamine | EN300-3337169-0.1g |
5-chloro-2-methoxy-4-nitrobenzene-1-sulfonyl chloride |
62833-51-6 | 95% | 0.1g |
$301.0 | 2023-11-13 |
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-
Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This compound, with the chemical formula C7H5Cl2NO3S, exhibits unique structural characteristics that make it highly versatile in chemical synthesis. The 5-chloro-2-methoxy-4-nitro- functional group contributes to its reactivity and utility in organic transformations, particularly in the development of bioactive molecules.
Recent studies have highlighted the importance of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- in the design of novel therapeutic agents. For example, a 2023 publication in Journal of Medicinal Chemistry demonstrated its application in the synthesis of anti-inflammatory compounds targeting specific cytokine pathways. The 5-chloro-2-methoxy-4-nitro- substituents enable precise modulation of molecular interactions, which is critical for drug efficacy and selectivity.
The synthesis of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- has been optimized through advanced catalytic methods. A 2022 study in Organic Letters reported the use of heterogeneous catalysts to achieve high yields and selectivity in its preparation. These advancements align with the growing emphasis on sustainable chemical processes, as highlighted by the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
Applications of Benzenesulfonyl chloride, 5-chloro-2-methyox are expanding beyond traditional pharmaceuticals. In materials science, this compound serves as a precursor for functional polymers with tunable properties. A 2023 study in Advanced Materials explored its role in creating stimuli-responsive hydrogels, which have potential applications in drug delivery systems.
The reactivity of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This makes it an ideal electrophile for nucleophilic substitution reactions, a critical step in many synthetic pathways. Researchers have also investigated its behavior in transition metal-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Recent research has focused on the biological activities of derivatives of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-. A 2023 study in ACS Medicinal Chemistry Letters revealed its potential as a scaffold for developing antitumor agents. The 5-chloro-2-methoxy-4-nitro- groups were found to enhance the binding affinity to specific protein targets, which is essential for therapeutic applications.
The stability of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- under various reaction conditions is a key factor in its industrial application. Studies have shown that it maintains chemical integrity in polar solvents, which is advantageous for large-scale synthesis. This property is particularly relevant in the context of green chemistry, as emphasized by the European Chemicals Agency (ECHA) in its latest guidelines.
Collaborative efforts between academia and industry have led to innovative uses of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-. For instance, a 2022 partnership between pharmaceutical companies and research institutions resulted in the development of new synthetic methodologies for its functionalization. These advancements underscore the compound's significance in modern chemical innovation.
Future research directions for Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- include exploring its role in personalized medicine and biodegradable materials. The ability to tailor its chemical properties through structural modifications offers promising avenues for addressing unmet medical needs. As highlighted in a 2023 review in Nature Reviews Drug Discovery, the compound's adaptability makes it a valuable tool in the evolving landscape of pharmaceutical research.
Overall, Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro- represents a critical component in the development of advanced therapeutic and functional materials. Its unique chemical properties and versatile reactivity continue to drive innovation in various scientific disciplines, as evidenced by recent studies and industrial applications.
For further information on the latest research and applications of Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-, consult recent publications in leading scientific journals and industry reports. These resources provide comprehensive insights into the compound's role in modern chemistry and its potential for future advancements.
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